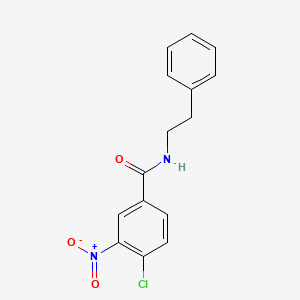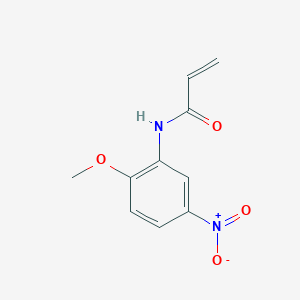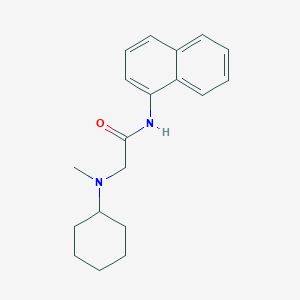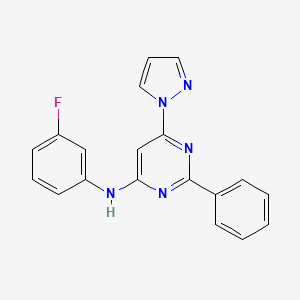
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide, also known as NSC 745887, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 is believed to exert its anti-cancer effects through inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 can lead to the accumulation of proteins that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. However, one limitation is that N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 may have limited solubility in aqueous solutions, which can impact its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further studies are needed to elucidate the precise mechanism of action of N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 and to optimize its pharmacokinetic properties for clinical use. Finally, N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 may have potential applications in other disease areas, such as neurodegenerative disorders, where proteasome dysfunction has been implicated.
Synthesemethoden
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 can be synthesized by reacting cyclohexylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite and subsequent reaction with morpholine-4-carbonyl chloride. The product is then purified through column chromatography, resulting in N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 as a white solid.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 has been studied for its potential as an anti-cancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-17-8-7-15(26(22,23)19-14-5-3-2-4-6-14)13-16(17)18(21)20-9-11-25-12-10-20/h7-8,13-14,19H,2-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBFMUNBEYBUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)
![4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5720478.png)

![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5720500.png)

![4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)

![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)